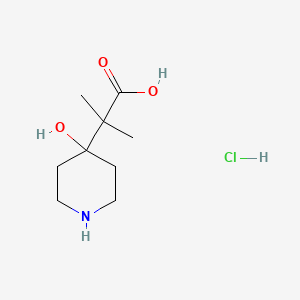

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride

描述

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride is a chemical compound that features a piperidine ring, a hydroxyl group, and a carboxylic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. One common method involves the hydroxylation of piperidine followed by carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

化学反应分析

Types of Reactions

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural similarity to other biologically active compounds. Notable areas of research include:

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds can modulate neurotransmitter systems, which may be beneficial in treating mood disorders.

- Analgesic Properties : The compound may interact with pain pathways, suggesting potential for development as a pain management agent.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against multidrug-resistant pathogens. For instance, derivatives with similar structures have demonstrated significant antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 µg/mL |

| Vancomycin-resistant E. faecalis | 0.5 - 2 µg/mL |

| Gram-negative pathogens | 8 - 64 µg/mL |

| Drug-resistant Candida species | 8 - 64 µg/mL |

Cancer Research

The compound's derivatives are also being explored for their cytotoxic effects on cancer cell lines. Studies indicate that certain modifications can enhance selectivity towards cancer cells while minimizing effects on normal cells, which is critical for developing effective cancer treatments.

Case Study 1: Antifungal Efficacy

In laboratory settings, the antifungal efficacy of piperidine derivatives similar to 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride was assessed against Candida albicans. Results indicated potent antifungal activity, significantly reducing fungal growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of piperidine derivatives on various cancer cell lines. The findings showed that specific structural modifications could lead to enhanced selectivity towards cancer cells, indicating potential for therapeutic applications in oncology.

作用机制

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Piperidine: A simple heterocyclic amine with a similar ring structure.

4-Hydroxypiperidine: A hydroxylated derivative of piperidine.

2-Methylpropanoic acid: A carboxylic acid with a similar carbon backbone.

Uniqueness

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

生物活性

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride, also known by its CAS Number 1803593-61-4, is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H18ClNO3

- Molecular Weight : 223.7 g/mol

- CAS Number : 1803593-61-4

The biological activity of this compound is primarily linked to its interaction with various biological pathways. It is hypothesized to modulate the activity of certain enzymes and receptors involved in metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit the Aldo-Keto Reductase (AKR) family of proteins, which play a significant role in glucose metabolism and lipid regulation. This inhibition can potentially affect the progression of diabetes and related complications .

- PPAR Activation : It is believed that this compound may enhance the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α, which is crucial for lipid metabolism .

Biological Activity Studies

Recent studies have examined the biological effects of this compound in various contexts:

Table 1: Summary of Biological Activity Studies

Case Studies

- In Vitro Studies : Research indicated that this compound exhibits significant inhibitory effects on AKR enzymes, suggesting a potential role in managing hyperlipidemia and diabetes-related conditions .

- Animal Model Research : In studies involving Sprague-Dawley rats, the compound demonstrated alterations in lipid profiles, indicating its effectiveness in modulating lipid metabolism. The presence of metabolites such as fenofibric acid was noted, supporting the hypothesis that this compound may act through metabolic pathways similar to those of fenofibrate .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of piperidine derivatives with propanoic acid precursors. For example, analogous piperidine-based compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via nucleophilic substitution or reductive amination, optimized using catalysts like palladium or nickel . Reaction efficiency can be enhanced by controlling temperature (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., ethyl acetate for intermediate purification), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using reference standards (e.g., USP Fexofenadine Hydrochloride RS) for calibration . Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C) to verify the piperidine ring and propanoic acid backbone, supplemented by mass spectrometry (MS) for molecular weight validation. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like hydroxyl (-OH) and carboxylate (-COOH) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as the hydrochloride salt may degrade into free acid or piperidine derivatives. Safety protocols from analogous compounds recommend using engineering controls (e.g., fume hoods) during handling and immediate decontamination of spills with ethanol/water mixtures .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). To address this, replicate experiments using standardized protocols (e.g., USP dissolution tests for bioavailability studies) . Validate activity via orthogonal assays (e.g., fluorescence-based detection of hydroxyl radicals for oxidative stress studies) . Cross-reference with structurally related compounds (e.g., fenofibrate acid derivatives) to identify structure-activity relationships (SARs) .

Q. What methodologies are recommended for studying pH-dependent stability and degradation pathways?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 1–12 (simulating gastrointestinal and physiological conditions). Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) to identify byproducts like 2-methylpropanoic acid or 4-hydroxypiperidine. Compare degradation profiles with reference impurities (e.g., EP Impurities K, L, M) to establish degradation pathways .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving bioavailability. Evaluate this via dissolution testing (e.g., USP Apparatus 2 at 50 rpm, 37°C) in simulated gastric fluid. Compare plasma concentration-time curves in animal models (e.g., rodents) using LC-MS/MS. For analogs like fexofenadine hydrochloride, salt formation increases intestinal absorption by 30–40% .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer : Use gradient HPLC with photodiode array (PDA) detection to separate and quantify impurities. Reference materials (e.g., EP Impurity C: [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) aid in peak identification . For genotoxic impurities, employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS for trace-level detection (≤0.1% threshold) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency?

- Methodological Answer : Re-evaluate assay parameters such as enzyme concentration (e.g., cytochrome P450 isoforms), substrate specificity, and incubation time. Use positive controls (e.g., ketoconazole for CYP3A4 inhibition) to calibrate results. Meta-analysis of published IC₅₀ values for related piperidine derivatives (e.g., 4-aminopyridin-2-yl methanol hydrochloride) can contextualize discrepancies .

Q. Tables for Key Data

属性

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-8(2,7(11)12)9(13)3-5-10-6-4-9;/h10,13H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOPHTBYDQRSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。